![molecular formula C18H16N4O3S2 B2721376 N-(4-(furan-2-yl)thiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396747-56-0](/img/structure/B2721376.png)
N-(4-(furan-2-yl)thiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Description
N-(4-(furan-2-yl)thiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a useful research compound. Its molecular formula is C18H16N4O3S2 and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-(furan-2-yl)thiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(furan-2-yl)thiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds based on similar structures have been synthesized for use as insensitive energetic materials, demonstrating moderate thermal stabilities and superior detonation performance compared to traditional explosives like TNT (Yu et al., 2017).
Potential Antifungal Effects
Another study focused on the synthesis of heterocyclic compounds with potential antifungal effects against various fungi species. This research highlights the potential of such compounds in developing new antifungal agents that are as effective as or more effective than ketoconazole (Kaplancıklı et al., 2013).
Inhibitory Activity in Cancer Cell Lines
The preparation of benzo[b]furan derivatives showed leukotriene B(4) inhibitory activity and growth inhibitory activity in human pancreatic cancer cells, suggesting a potential application in cancer therapy (Kuramoto et al., 2008).
Anticonvulsant Activities
Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have shown excellent protection against seizures in mice, indicating their potential as novel anticonvulsant agents (Kohn et al., 1993).
Photochemical Synthesis
A photochemical methodology for synthesizing perfluoroaryl-oxadiazoles from similar structures has been reported, demonstrating the versatility of these compounds in organic synthesis (Buscemi et al., 2001).
properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-22(18-21-16-13(24-2)5-3-7-14(16)27-18)9-15(23)20-17-19-11(10-26-17)12-6-4-8-25-12/h3-8,10H,9H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJGZLKXEIDEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC(=CS1)C2=CC=CO2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-2-yl)thiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide |
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